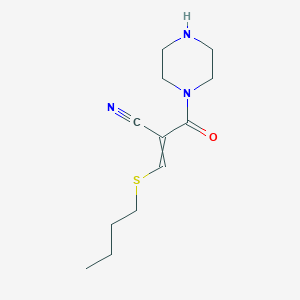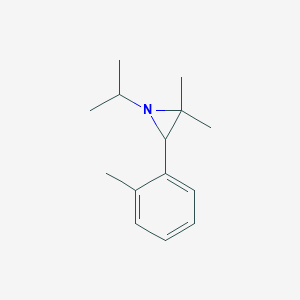![molecular formula C10H18N2O B14368629 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one CAS No. 91951-83-6](/img/structure/B14368629.png)
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,9-Diazabicyclo[331]nonan-9-yl)propan-1-one is a bicyclic compound featuring a unique structure that includes both nitrogen and oxygen atoms
Métodos De Preparación
The synthesis of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves several steps. One common synthetic route includes the reaction of a bicyclic amine with a propanone derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Aplicaciones Científicas De Investigación
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparación Con Compuestos Similares
1-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)propan-1-one can be compared with other bicyclic compounds, such as:
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Bicyclo[3.3.1]nonan-9-one: Lacks the nitrogen atoms present in this compound, resulting in different chemical properties and uses.
These comparisons highlight the unique features of this compound, such as its dual nitrogen atoms and its potential for diverse applications.
Propiedades
Número CAS |
91951-83-6 |
|---|---|
Fórmula molecular |
C10H18N2O |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(3,9-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)12-8-4-3-5-9(12)7-11-6-8/h8-9,11H,2-7H2,1H3 |
Clave InChI |
DUHXAFNMJMNMAT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCCC1CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)
![4-Chloro-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14368555.png)
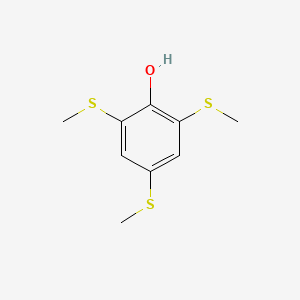
![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)
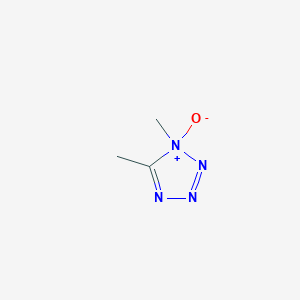


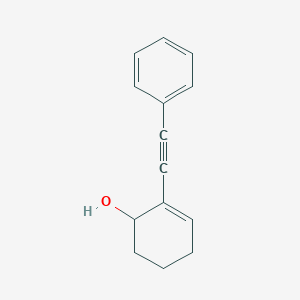

![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14368616.png)
![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)
